N-(3,5-Dichlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(3,5-Dichlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group and a dimethylpyrimidinylthioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloroaniline and 4,6-dimethyl-2-mercaptopyrimidine.
Formation of Intermediate: The 3,5-dichloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3,5-dichlorophenyl)-2-chloroacetamide.
Thioether Formation: The intermediate is then reacted with 4,6-dimethyl-2-mercaptopyrimidine under basic conditions (e.g., using sodium hydride or potassium carbonate) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or nitrated products.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide: can be compared with other compounds having similar structural features, such as:
Uniqueness
- Structural Features : The combination of dichlorophenyl and dimethylpyrimidinylthioacetamide groups provides unique chemical properties, such as enhanced stability and specific reactivity.
- Biological Activity : Its specific interactions with biological targets may differ from similar compounds, leading to unique therapeutic potentials.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3OS/c1-8-3-9(2)18-14(17-8)21-7-13(20)19-12-5-10(15)4-11(16)6-12/h3-6H,7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUVIJCGFJNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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